N-Isopropyl L-Valinamide
Übersicht
Beschreibung
“N-Isopropyl L-Valinamide” is a chemical compound with the CAS Number: 882528-81-6 . Its IUPAC name is (2S)-2-amino-N-isopropyl-3-methylbutanamide . The molecular weight of this compound is 158.24 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H18N2O . The InChI code for this compound is 1S/C8H18N2O/c1-5(2)7(9)8(11)10-6(3)4/h5-7H,9H2,1-4H3,(H,10,11)/t7-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 158.24 . It is recommended to be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Valproic Acid in Epilepsy and Bipolar Disorder
Valproic acid is a well-established drug used in the treatment of epilepsy and bipolar disorder. It has demonstrated efficacy in managing generalised seizures (absence, tonic-clonic, myoclonic), partial seizures (simple, complex, secondarily generalised), and compound/combination seizures, including those refractory to treatment with other antiepileptic drugs. Its pharmacological properties include the modulation of neurotransmitter GABA, inhibition of histone deacetylases, and effects on neuronal excitation and inhibition through various mechanisms. This broad spectrum of activity supports its role as a valuable treatment option in neurological disorders (Davis, Peters, & McTavish, 1994).
Valproic Acid in Cancer Research
Recent research has explored the use of valproic acid in oncology, particularly in the treatment of malignant gliomas. Valproic acid has been found to inhibit the proliferation of various cancers, including glioblastoma multiforme, through mechanisms such as histone deacetylase inhibition, modulation of gene transcription, and potentiation of chemotherapy and radiation therapy. This suggests a potential role for valproic acid and its derivatives in cancer therapy, offering a rationale for its use in clinical trials aimed at assessing therapeutic efficacy in glioma treatment (Berendsen et al., 2012).
Beyond Epilepsy and Bipolar Disorder
Valproic acid's effects extend beyond the treatment of neurological disorders. Its pharmacological actions suggest potential applications in addressing other central nervous system diseases, including neurodegenerative and neuropsychiatric disorders. The drug's influence on cell survival signaling, oxidative stress pathways, and protein quality control mechanisms underlie its neuroprotective benefits. This broad therapeutic potential warrants further investigation into the use of valproic acid and its derivatives across a range of central nervous system diseases, emphasizing the need for a personalized medicine approach (Chiu et al., 2013).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-ylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5(2)7(9)8(11)10-6(3)4/h5-7H,9H2,1-4H3,(H,10,11)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIJAGYKJKFWLK-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.